2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile
Overview
Description
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile is an organic compound that features a piperazine ring substituted with a pyrimidine group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile typically involves the reaction of pyrimidine derivatives with piperazine and acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 2-[4-(Phenylpiperazin-1-yl)pyrimidine-5-carboxamide]
Uniqueness
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and piperazine rings makes it a versatile scaffold for drug design and synthesis .
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNLTWAAXUZQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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